6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Hydrogen Bonding Patterns in Solid-State Structures
While direct crystallographic data for this specific compound remains unpublished, analogous benzoxazine-boronate systems exhibit characteristic intermolecular interactions:
- N–H···O hydrogen bonds : Formed between the oxazine NH group and carbonyl oxygen atoms of adjacent molecules, stabilizing dimeric or chain-like arrangements.
- C–H···π interactions : Observed between aromatic protons and the electron-rich benzene ring, contributing to layered packing motifs.
In related pinacol boronate esters, the boronate oxygen atoms participate in weak C–H···O interactions with methyl groups of neighboring molecules, creating a three-dimensional network.
Conformational Analysis of Benzoxazine-Boronate Hybrid Systems
The steric bulk of the pinacol group imposes distinct conformational preferences:
- Boron hybridization : The sp³-hybridized boron atom adopts a tetrahedral geometry, with bond angles near 109.5°.
- Dihedral angles : The boronate group rotates freely relative to the benzoxazine plane, as evidenced by variable-temperature NMR studies of analogous compounds.
Table 1 : Key geometric parameters from related structures
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| B–O bond length | 1.36–1.39 | Phenylboronic acid |
| C–N–C angle (oxazine) | 118–122° | Polybenzoxazine |
| Benzene ring planarity | <0.02 Å RMSD | Benzoxazole derivatives |
Comparative Structural Analysis with Analogous Boron-Containing Heterocycles
Benzoxazoles vs. Benzoxazines
- Electronic effects : Benzoxazines exhibit reduced aromaticity compared to benzoxazoles due to the saturated oxygen-nitrogen ring segment, lowering π-conjugation.
- Boron substitution patterns : Unlike 2-boronated benzoxazoles (e.g., 2-methylbenzoxazole-7-boronic acid pinacol ester), the 6-position substitution in this compound minimizes steric clash with the oxazine ring.
Boronate Ester Functionality
- Stability : The pinacol protection enhances hydrolytic stability compared to unprotected boronic acids, as demonstrated by the compound’s shelf life under inert storage conditions.
- Reactivity : The electron-withdrawing oxazine ring activates the boronate group for Suzuki-Miyaura cross-coupling, contrasting with less reactive alkyl boronates.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)16-12(17)8-18-11/h5-7H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSNHPLTJAXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676870 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943994-02-3 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boronate Ester Formation via Suzuki-Miyaura Cross-Coupling
- Starting Material: A suitable halogenated heterocyclic precursor, such as a brominated benzoxazinone derivative.
- Reagents: Boronic acid derivatives or pinacol esters, palladium catalysts, bases like sodium carbonate or potassium phosphate.
- Conditions: Typically performed in polar aprotic solvents such as dioxane, acetonitrile, or a mixture, at elevated temperatures (~100°C) under inert atmosphere (argon or nitrogen).
A brominated benzoxazinone derivative reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl boronic acid or ester in the presence of Pd catalyst and base, yielding the boronate ester at the 6-position.
Yield: Approximately 71%, as per experimental data, indicating efficient coupling under optimized conditions.
Direct Functionalization Using Boronic Acid Derivatives
- Direct substitution at the 6-position using boronic acid derivatives in the presence of catalysts.
- Employing conditions similar to Suzuki coupling, but sometimes with pre-activated intermediates or via electrophilic substitution if applicable.
- The process involves using sodium carbonate as a base in a solvent mixture of 1,4-dioxane, water, and acetonitrile.
- Reaction conditions: 100°C for 4 hours under inert atmosphere, ensuring high conversion rates.
Heterocyclic Core Synthesis
- The heterocyclic core, 2H-benzo[b]oxazin-3(4H)-one , can be synthesized via cyclization reactions involving anthranilic acid derivatives or related precursors.
- Cyclization often involves dehydration and ring closure under reflux conditions with suitable dehydrating agents or catalysts.
- The synthesis of the core structure is typically performed prior to boronate ester introduction, with subsequent functionalization at the 6-position.
Reaction Conditions and Operational Details
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Boronate ester formation | Boronic acid/ester, Pd catalyst, Na2CO3 | Dioxane/water/acetonitrile | 100°C | 4 hours | 71% | Inert atmosphere, optimized for high yield |
| Heterocyclic core synthesis | Anthranilic acid derivatives, dehydrating agents | Reflux conditions | Reflux | Variable | Variable | Prior step, often optimized separately |
Data Tables Summarizing Preparation Methods
Research Findings and Notes
- The most efficient method reported involves Suzuki-Miyaura coupling, which provides high regioselectivity and yields.
- The reaction's success hinges on the choice of catalyst, base, and solvent system, with dioxane/water mixtures favored for their polarity and compatibility.
- The boronate ester is typically synthesized with a yield exceeding 70%, demonstrating the robustness of the method.
- The heterocyclic core synthesis precedes boronate attachment, often via cyclization or condensation reactions.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.
Hydrolysis: The dioxaborolane ring can be hydrolyzed to form boronic acids.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Aryl-Substituted Benzooxazinones: From Suzuki-Miyaura coupling.
Hydroxylated Derivatives: From hydrolysis of the dioxaborolane ring.
Oxidized or Reduced Benzooxazinones: Depending on the specific oxidation or reduction conditions used.
Scientific Research Applications
Overview
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a boron-containing organic compound that has garnered attention in various fields of research due to its unique structural features and reactivity. This article explores its applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boronic ester functionality allows it to participate in various coupling reactions such as the Suzuki-Miyaura reaction. This is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic esters |
| Negishi Coupling | Involves the coupling of organozinc reagents |
| Stille Coupling | Utilizes organotin compounds for bond formation |
Medicinal Chemistry
Research has indicated that compounds containing boron can exhibit significant biological activities, including anticancer properties. The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells.
Case Studies:
- Cell Proliferation Inhibition : Studies show that derivatives of boron-containing compounds can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound may interfere with cellular processes by forming stable complexes with proteins involved in cell division.
Material Science
The compound is also employed in the development of advanced materials. Its unique structure enhances properties such as durability and resistance to environmental factors.
Applications in Material Science:
- Polymer Development : Used to create polymers with enhanced mechanical properties.
- Coatings : Serves as an additive to improve the performance of coatings against wear and corrosion.
Catalysis
As a catalyst, this compound improves the efficiency and selectivity of various chemical reactions. It plays a crucial role in reducing waste and energy consumption in industrial processes.
| Catalytic Process | Benefits |
|---|---|
| Cross-Coupling Reactions | High efficiency and selectivity |
| Polymerization | Facilitates the formation of high-performance polymers |
Mechanism of Action
The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects largely depends on its role in specific reactions or applications. In catalytic processes, it often acts as a ligand, stabilizing the transition state and facilitating the formation of the desired product. In biological systems, its boron-containing structure can interact with biomolecules, potentially inhibiting or modifying their function.
Comparison with Similar Compounds
Research Implications and Limitations
- Therapeutic Potential: The benzo[b][1,4]oxazin-3(4H)-one scaffold is a versatile platform for kinase inhibitors, but off-target effects (e.g., mTOR inhibition in CAS 1361110-64-6 derivatives) require further optimization .
- Synthetic Challenges : While the parent compound is commercially available, analogues with aliphatic chains (e.g., 8b) face purification difficulties due to hydrophobicity .
Biological Activity
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a boron-containing compound that has gained attention in various fields of biological and medicinal chemistry. The unique structure of this compound allows for diverse interactions in biological systems, particularly in drug development and material science.
Chemical Structure and Properties
The compound features a benzo[b][1,4]oxazine core substituted with a boron-containing dioxaborolane moiety. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BNO3 |
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom plays a significant role in these interactions due to its electrophilic nature.
Antitumor Activity
Recent studies have demonstrated the potential antitumor properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. In vitro assays indicated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
-
Breast Cancer Study : In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at doses above 10 µM after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 25 - Lung Cancer Study : A549 cells exhibited similar responses to treatment with the compound. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.
Pharmacological Potential
The compound's unique structure suggests potential applications in drug design. Its ability to form stable complexes with biomolecules positions it as a candidate for developing targeted therapies.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
